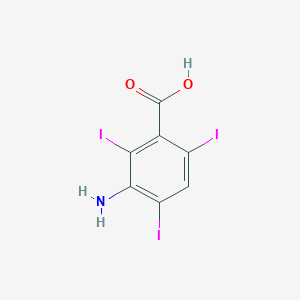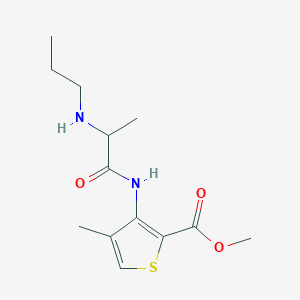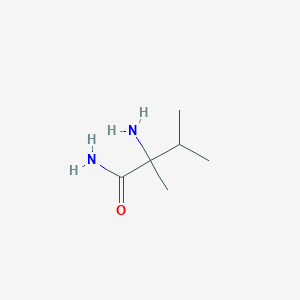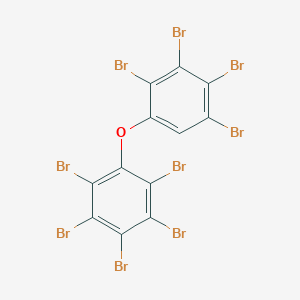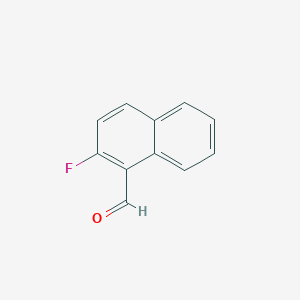
1-Naphthalenecarboxaldehyde, 2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxaldehyde, 2-fluoro-, is a fluorinated derivative of naphthalenecarboxaldehyde. It is an important intermediate in organic synthesis, offering unique properties due to the presence of the fluorine atom. This compound finds applications in the synthesis of complex molecules, including materials with photophysical properties and in supramolecular chemistry for molecular recognition.
Synthesis Analysis
The synthesis of fluorinated naphthalene derivatives can involve various strategies, including the use of benzothiazolyl fluoromethyl sulfones or a Diels-Alder reaction followed by palladium-catalyzed cross-coupling reactions to introduce the fluorine atom or functional groups at specific positions on the naphthalene ring (Mandal et al., 2012). An efficient method for the synthesis of naphthalene derivatives via Fe(III)-catalyzed benzannulation has also been developed, demonstrating the versatility of synthetic approaches available for modifying the naphthalene core (Zhu et al., 2013).
Molecular Structure Analysis
The molecular structure of fluorinated naphthalenecarboxaldehydes is characterized by the presence of a fluorine atom that significantly affects the electronic properties of the molecule. Crystal and molecular structure analyses have been performed, revealing insights into the bonding, geometry, and potential reactivity of these compounds (Fernández-G et al., 1994).
Chemical Reactions and Properties
Fluorinated naphthalene derivatives exhibit unique reactivity due to the electron-withdrawing effect of the fluorine atom. They participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, influenced by the fluorine's presence. The fluorine atom also enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent reaction processes (Ruzziconi et al., 2010).
Physical Properties Analysis
The physical properties of 1-Naphthalenecarboxaldehyde, 2-fluoro-, such as solubility, melting point, and boiling point, are crucial for its application in organic synthesis. The fluorine atom's presence affects these properties, often enhancing the compound's stability and solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of 1-Naphthalenecarboxaldehyde, 2-fluoro- include its reactivity towards nucleophiles, electrophiles, and its participation in cycloaddition reactions. The fluorine atom impacts its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its utility in forming supramolecular structures and as a building block in polymer synthesis highlights its importance in materials science and engineering (Zhang et al., 2006).
Applications De Recherche Scientifique
Heterocyclic Naphthalimides: Expanding Medicinal Applications
Naphthalimide compounds, featuring a naphthalene framework, exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules via noncovalent bonds. This interaction spectrum includes DNAs, enzymes, and receptors, making naphthalimides, including 1-Naphthalenecarboxaldehyde, 2-fluoro- derivatives, promising for anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. Their use in clinical trials and the development of diagnostic agents and cell imaging agents highlight their expanding role in medicinal chemistry (Gong et al., 2016).
Environmental Impacts and Monitoring
The pervasive presence of naphthalene, a core structure in 1-Naphthalenecarboxaldehyde, 2-fluoro- compounds, in the environment has motivated studies on its sources and impacts. Research emphasizes the need for better characterization of naphthalene's environmental presence, particularly in indoor and outdoor air, to understand exposure levels and potential health risks. This understanding is crucial for environmental health professionals to develop risk mitigation strategies for populations exposed to naphthalene through various sources, including indoor uses (Jia & Batterman, 2010).
Analytical and Environmental Chemistry
Studies on naphthalene and its derivatives, including 1-Naphthalenecarboxaldehyde, 2-fluoro-, focus on understanding their behavior and fate in environmental settings. The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), to which naphthalene belongs, is a significant mechanism for ecological recovery from PAH-contaminated sites. Insights into the microbial catabolism of naphthalene derivatives can inform bioremediation strategies for contaminated environments (Peng et al., 2008).
Safety And Hazards
The safety data sheet for 1-Naphthalenecarboxaldehyde, 2-fluoro- is not readily available in the literature. However, it is important to handle all chemical substances with appropriate safety measures.
Orientations Futures
The future directions of research and applications involving 1-Naphthalenecarboxaldehyde, 2-fluoro- are not explicitly provided in the search results. However, given the interest in fluorinated compounds in various fields, it is likely that further research and development will continue2.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
2-fluoronaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQUMJGYGHQFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-naphthalenecarboxaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
